molecular formula C12H15IN2O2 B13748720 Methyl 3-iodo-4-(piperazin-1-yl)benzoate CAS No. 1131622-47-3

Methyl 3-iodo-4-(piperazin-1-yl)benzoate

Cat. No.: B13748720
CAS No.: 1131622-47-3
M. Wt: 346.16 g/mol
InChI Key: KFSKJNMIGHESTC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C12H15IN2O2 and a molecular weight of 346.16 g/mol . It is characterized by the presence of an iodine atom, a piperazine ring, and a benzoate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-4-(piperazin-1-yl)benzoate typically involves the iodination of a precursor compound followed by esterification. One common method involves the reaction of 3-iodobenzoic acid with piperazine in the presence of a suitable catalyst and solvent. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(piperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile, products can include azides, nitriles, and other substituted benzoates.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include alcohols or amines.

Scientific Research Applications

Methyl 3-iodo-4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-(piperazin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, while the iodine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure but with a fluorine atom instead of iodine.

    Methyl 3-chloro-4-(piperazin-1-yl)benzoate: Contains a chlorine atom instead of iodine.

    Methyl 3-bromo-4-(piperazin-1-yl)benzoate: Contains a bromine atom instead of iodine.

Uniqueness

Methyl 3-iodo-4-(piperazin-1-yl)benzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in unique interactions, such as halogen bonding, which are not possible with fluorine, chlorine, or bromine .

Properties

CAS No.

1131622-47-3

Molecular Formula

C12H15IN2O2

Molecular Weight

346.16 g/mol

IUPAC Name

methyl 3-iodo-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H15IN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

KFSKJNMIGHESTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)I

Origin of Product

United States

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